molecular formula C11H13ClN2O3S B2651497 1-(2-chloroacetyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 929973-96-6

1-(2-chloroacetyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B2651497
CAS No.: 929973-96-6
M. Wt: 288.75
InChI Key: WDGHRRHYJWPHAQ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of indole, which is a heterocyclic aromatic organic compound. It’s likely that the compound has biological activity given the presence of the indole and sulfonamide groups .


Molecular Structure Analysis

The compound likely contains a five-membered pyrrolidine ring, which is a common feature in many biologically active compounds . The presence of the chloroacetyl group could contribute to the stereochemistry of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(2-chloroacetyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide” are not available, chloroacetyl chloride, a possible precursor, is known to react with amines, alcohols, and water, generating hydrochloric acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of the chloroacetyl group could affect the compound’s solubility, melting point, and boiling point.

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

  • Carbonic Anhydrase Inhibition

    Indole-5-sulfonamide derivatives, including compounds similar to "1-(2-chloroacetyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide," have been extensively studied for their inhibitory activity against carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, including CO2 transport, acid-base balance, and biosynthetic reactions. The inhibition of CAs has therapeutic implications in treating conditions like glaucoma, edema, epilepsy, and cancer. Several studies have identified potent inhibitors among these sulfonamides against different CA isoforms, highlighting their potential in developing new antimycobacterial agents and antitumor drugs due to their excellent nanomolar inhibitory activity [Güzel et al., 2009; Güzel et al., 2010].

  • Antifungal and Antibacterial Applications

    Research has shown that certain sulfonamide derivatives exhibit strong inhibitory activity against pathogenic fungi and bacteria, making them candidates for developing new antimicrobial drugs. These compounds have shown potent effects against fungal pathogens like Cryptococcus neoformans and Candida albicans, suggesting their utility in treating fungal infections [Güzel et al., 2010].

Drug Development and Cancer Research

  • Antitumor Activity: Sulfonamides, including indole-5-sulfonamide derivatives, have been investigated for their antitumor properties. Studies have identified compounds within this class that act as potent inhibitors of tumor-associated carbonic anhydrase isoforms, such as CA IX and XII. These enzymes are overexpressed in several types of cancer and are involved in tumor growth and metastasis. Inhibiting these enzymes can potentially suppress tumor growth and spread, indicating the therapeutic potential of these compounds in cancer treatment [Ilies et al., 2003].

Chemical Synthesis and Modification

  • Synthetic Chemistry: The compound and its related derivatives have been used in synthetic chemistry for the development of new chemical entities. Techniques such as chloroamidation of indoles with sulfonamides and NaClO have been explored, demonstrating the compound's versatility in chemical synthesis. These methods allow for the creation of structurally diverse compounds with potential biological activity, expanding the chemical space for drug discovery and development [Liu et al., 2017].

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. For example, chloroacetyl chloride is corrosive and can cause severe skin burns and eye damage .

Properties

IUPAC Name

1-(2-chloroacetyl)-2-methyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-7-4-8-5-9(18(13,16)17)2-3-10(8)14(7)11(15)6-12/h2-3,5,7H,4,6H2,1H3,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGHRRHYJWPHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)CCl)C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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